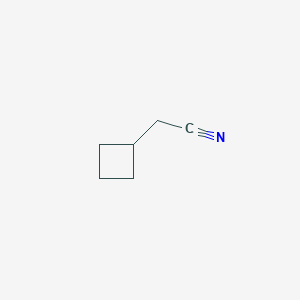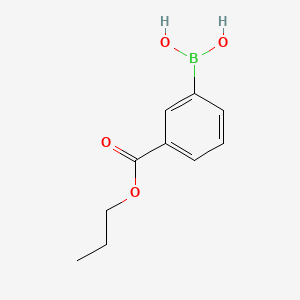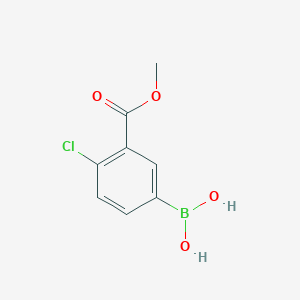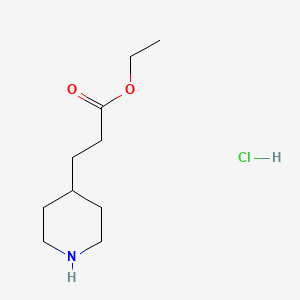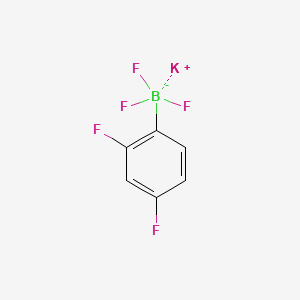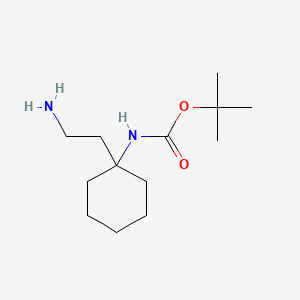
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
概要
説明
Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, also known as AECC, is a chemical compound that has been extensively studied for its potential applications in scientific research. AECC is a carbamate derivative of cyclohexylamine and is primarily used as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a key regulator of many cellular processes, including protein degradation, cell motility, and immune response. Inhibition of HDAC6 by AECC has been shown to have a variety of effects on cellular processes, making it a promising tool for scientific research.
作用機序
Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate acts as a selective inhibitor of HDAC6 by binding to the active site of the enzyme. HDAC6 is responsible for the deacetylation of many proteins, including tubulin, HSP90, and cortactin. Inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate leads to the accumulation of acetylated proteins, which can have a variety of effects on cellular processes.
生化学的および生理学的効果
The biochemical and physiological effects of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate are primarily related to its inhibition of HDAC6. Inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate has been shown to promote protein degradation, inhibit cell motility, and alter the immune response. These effects make tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate a promising tool for studying the role of HDAC6 in cellular processes and for developing new therapies for diseases such as cancer and autoimmune disorders.
実験室実験の利点と制限
One of the primary advantages of using tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate in lab experiments is its selectivity for HDAC6. This allows researchers to specifically target the effects of HDAC6 inhibition without affecting other cellular processes. However, there are also limitations to using tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate in lab experiments. For example, tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate can be difficult to synthesize and purify, and its effects on cellular processes can be complex and difficult to interpret.
将来の方向性
There are many potential future directions for research on tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate. One area of interest is the development of new therapies for diseases such as cancer and autoimmune disorders based on the inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate. Another area of interest is the study of the role of HDAC6 in cellular processes, including protein degradation and cell motility. Finally, there is potential for the development of new methods for synthesizing and purifying tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, as well as for the development of new compounds that target HDAC6.
科学的研究の応用
Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate has been extensively studied for its potential applications in scientific research. One of the primary uses of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is as a selective inhibitor of HDAC6. Inhibition of HDAC6 has been shown to have a variety of effects on cellular processes, including the promotion of protein degradation and the inhibition of cell motility. These effects make tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate a promising tool for studying the role of HDAC6 in cellular processes.
特性
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCLONDHMINYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649644 | |
| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate | |
CAS RN |
886362-50-1 | |
| Record name | Carbamic acid, [1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



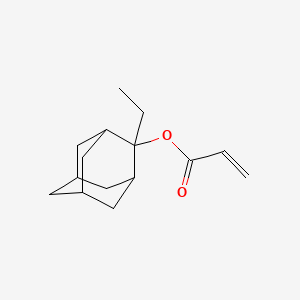
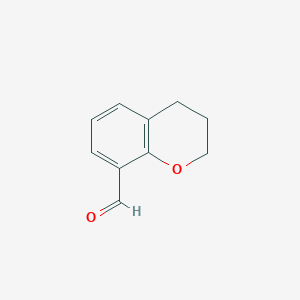
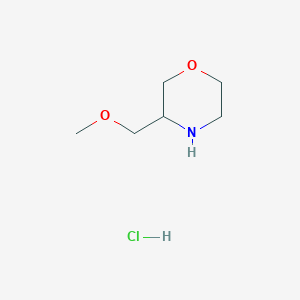
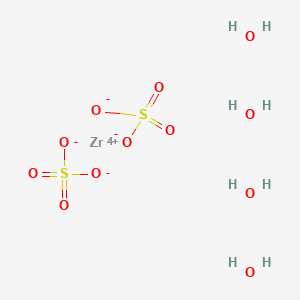
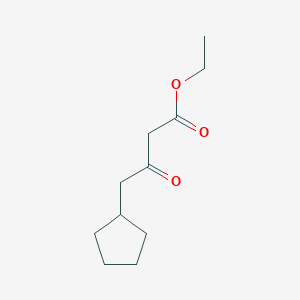
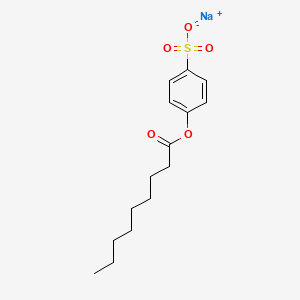
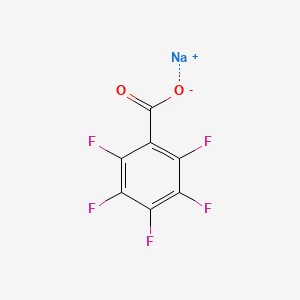
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
